molecular formula C6H15ClN2O2 B12060364 L-Lysine-15N2 (hydrochloride) CAS No. 204451-51-4

L-Lysine-15N2 (hydrochloride)

Cat. No.: B12060364
CAS No.: 204451-51-4
M. Wt: 184.63 g/mol
InChI Key: BVHLGVCQOALMSV-XVXIHWTMSA-N
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Description

L-Lysine-15N2 (hydrochloride) is a stable isotope-labeled amino acid. It is a derivative of L-lysine, an essential amino acid for humans, with two nitrogen atoms replaced by the isotope nitrogen-15. This compound is often used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique isotopic labeling which allows for precise tracking and analysis in various experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine-15N2 (hydrochloride) is synthesized through a multi-step chemical process. The synthesis begins with the incorporation of nitrogen-15 into the precursor molecules. This is followed by a series of reactions to form the L-lysine backbone. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of L-Lysine-15N2 (hydrochloride) involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate nitrogen-15 into their metabolic pathways, resulting in the production of L-lysine with the desired isotopic labeling. The product is then purified and converted into its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

L-Lysine-15N2 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of L-Lysine-15N2 (hydrochloride) can produce keto acids, while reduction can yield amino alcohols .

Scientific Research Applications

L-Lysine-15N2 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in metabolic studies to track the incorporation and transformation of lysine in various biochemical pathways.

    Biology: It is used in protein labeling and quantification studies, particularly in mass spectrometry-based proteomics.

    Medicine: It is used in studies related to amino acid metabolism and its role in various diseases, including diabetes and osteoporosis.

    Industry: It is used in the production of labeled peptides and proteins for research and diagnostic purposes .

Mechanism of Action

The mechanism of action of L-Lysine-15N2 (hydrochloride) is similar to that of natural L-lysine. It is incorporated into proteins during translation, allowing researchers to track and quantify protein synthesis and degradation. The isotopic labeling with nitrogen-15 does not alter the biological activity of lysine but provides a means to distinguish it from the naturally occurring isotope .

Comparison with Similar Compounds

L-Lysine-15N2 (hydrochloride) is unique due to its isotopic labeling with nitrogen-15. Similar compounds include:

These compounds are used in various research applications, but the choice of isotopic labeling depends on the specific requirements of the study.

Properties

CAS No.

204451-51-4

Molecular Formula

C6H15ClN2O2

Molecular Weight

184.63 g/mol

IUPAC Name

(2S)-2,6-bis(15N)(azanyl)hexanoic acid;hydrochloride

InChI

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i7+1,8+1;

InChI Key

BVHLGVCQOALMSV-XVXIHWTMSA-N

Isomeric SMILES

C(CC[15NH2])C[C@@H](C(=O)O)[15NH2].Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl

Origin of Product

United States

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